5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid
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Overview
Description
5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and proceeds under mild conditions to yield the desired pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, the development of novel difluoromethylation reagents has streamlined the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.
Mechanism of Action
The mechanism of action of 5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group and fluorobenzoic acid moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridin-2-yl derivatives: These compounds share a similar pyridine ring structure with trifluoromethyl groups.
2,4-difluorobenzoic acid derivatives: These compounds have a similar benzoic acid moiety with fluorine substitutions.
Uniqueness
5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorobenzoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2137638-13-0 |
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Molecular Formula |
C13H8F3NO2 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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